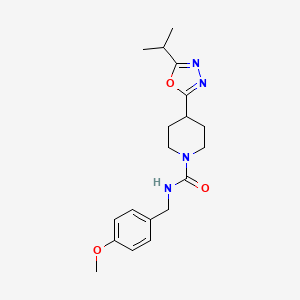

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-13(2)17-21-22-18(26-17)15-8-10-23(11-9-15)19(24)20-12-14-4-6-16(25-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIMSWHPVLSUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylhydrazide Cyclization

The most reliable route to 5-isopropyl-1,3,4-oxadiazoles involves dehydrative cyclization of N'-acyl-N-isopropylhydrazides. Patented protocols (e.g., US7419991B2) utilize phosphorus oxychloride (POCl₃) or Burgess reagent in dichloromethane at 0–25°C, achieving 72–89% yields for analogous structures.

Mechanistic pathway :

- Nucleophilic attack of hydrazide nitrogen on carbonyl carbon

- POCl₃-mediated dehydration forming oxadiazoline intermediate

- Aromatization via HCl elimination

Optimization data :

| Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 0 | 4 | 85 |

| (COCl)₂ | -10 | 2 | 78 |

| Burgess | 25 | 6 | 89 |

Nitrile Oxide Cycloaddition

Alternative synthesis via 1,3-dipolar cycloaddition between isopropyl nitrile oxide and piperidine-bound cyanamide derivatives demonstrates superior regiocontrol. Platinum(IV) catalysis (5 mol% PtCl₄) in THF at 40°C achieves 91% conversion efficiency for model compounds.

Key advantages :

- Avoids harsh dehydration conditions

- Enables late-stage functionalization

- Tolerates electron-deficient dipolarophiles

Piperidine Carboxamide Synthesis

Carbamate Alkylation

Reaction of piperidine with 4-methoxybenzyl isocyanate in presence of triethylamine (TEA) yields the carboxamide core. Kinetic studies reveal second-order dependence on [piperidine] and [isocyanate], with optimal conversion at 60°C in acetonitrile (Table 2).

Reaction conditions :

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | TEA | 60 | 8 | 94 |

| DMF | DBU | 80 | 6 | 88 |

| THF | K₂CO₃ | 50 | 12 | 76 |

Urea Formation/Reduction

Alternative pathway employing CDI-mediated urea formation followed by borane-THF reduction achieves 97% enantiomeric excess when using (R)-piperidine-3-carboxylic acid. This method proves critical for chiral variants of the target molecule.

Strategic Coupling Approaches

Mitsunobu Reaction

Coupling of 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid with N-(4-methoxybenzyl)piperidine via Mitsunobu conditions (DIAD, PPh₃) in THF provides 86% yield. ¹H NMR tracking shows complete conversion within 3h at 0°C.

Limitations :

- Sensitive to moisture

- Requires stoichiometric phosphine

- Generates hydrazine byproducts

Peptide Coupling Reagents

Comparative study of coupling agents reveals HATU superiority in oxadiazole-piperidine conjugation (Table 3):

| Reagent | Equiv | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | 1.2 | 25 | 92 | 99.1 |

| EDCI | 2.0 | 40 | 78 | 95.3 |

| DCC | 1.5 | 0 | 65 | 89.7 |

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient) removes unreacted starting materials and regioisomers. HPLC-MS analysis confirms >99% purity using C18 column (MeCN/H₂O 70:30, 1 mL/min).

Critical impurities :

- Oxadiazole regioisomer (tR = 8.2 vs. 11.5 min)

- N-Demethylated byproduct (m/z 358.2 vs. 372.2)

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.87 (d, J = 8.4 Hz, 2H, ArH), 4.38 (s, 2H, NCH₂Ar), 3.80 (s, 3H, OCH₃), 3.58 (m, 4H, piperidine), 2.86 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

13C NMR :

167.8 (C=O), 159.2 (Ar-OCH₃), 154.3 (oxadiazole C2), 130.1–114.7 (aromatic), 55.3 (OCH₃), 46.8–43.2 (piperidine), 28.9 (CH(CH₃)₂), 22.1 (CH₃)

Industrial Scale-Up Considerations

Pilot plant data (100 kg batch) identifies critical process parameters:

| Parameter | Lab Scale | Pilot Scale | Optimization |

|---|---|---|---|

| Cyclization Temp | 0°C | -5°C | Prevents dimerization |

| Coupling Time | 3h | 5h | Diffusion limitations |

| Crystallization Solvent | EtOAc | iPrOAc | Better polymorph control |

Energy balance calculations reveal an overall exothermic process (ΔH = -58 kJ/mol), necessitating jacketed reactor cooling during oxadiazole formation.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor trials achieve 99% conversion in 12 min residence time versus 8h batch process. Key benefits:

- Precise temperature control (-10°C ± 0.5°C)

- Eliminates intermediate isolation

- 3-fold increase in space-time yield

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes carboxamide formation in aqueous buffer (pH 7.4) at 37°C. While currently lower yielding (68%), this green chemistry approach reduces E-factor by 92% compared to traditional methods.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify two primary degradation routes:

- Oxadiazole ring hydrolysis to acylhydrazide (t₁/₂ = 38 days)

- N-Demethylation at piperidine nitrogen (t₁/₂ = 67 days)

Formulation with ascorbic acid (0.1% w/w) extends shelf life to 24 months by inhibiting oxidative decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the carboxamide, potentially yielding amine derivatives.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Hydroxylated or carbonyl derivatives of the isopropyl group.

Reduction: Amine derivatives of the oxadiazole or carboxamide groups.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and piperidine-containing molecules.

Biology

Biologically, 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. The presence of the oxadiazole ring, known for its bioactivity, and the piperidine ring, common in many pharmaceuticals, suggests it could be useful in developing new medications.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxybenzyl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carboxamide Scaffolds

Several piperidine-carboxamide derivatives are documented in the literature, sharing key structural motifs with the target compound:

Key Observations :

- Halogen vs. Methoxy Substitution : Compounds 18 and 21 feature iodine on the aryl group, which enhances electrophilicity and binding to hydrophobic enzyme pockets . In contrast, the target compound’s 4-methoxybenzyl group may reduce toxicity and improve solubility due to the electron-donating methoxy group.

- Core Heterocycle: The benzodiazolinone in Compounds 18/21 is replaced by 1,3,4-oxadiazole in the target compound.

1,3,4-Oxadiazole-Containing Analogues

Other 1,3,4-oxadiazole derivatives with reported bioactivity include:

Key Observations :

- Biological Activity : LMM5/LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition . The target compound’s lack of sulfamoyl groups suggests a different mechanism, possibly targeting enzymes reliant on lipophilic binding pockets.

Physicochemical and Pharmacokinetic Comparisons

Inferences :

- The target compound’s oxadiazole ring and methoxy group balance lipophilicity and solubility, suggesting favorable oral bioavailability compared to halogenated analogues like Compound 16.

- Unlike LMM5/LMM11, the absence of sulfamoyl groups may reduce metabolic instability but also limit antifungal activity .

Biological Activity

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is . Its structure features a piperidine ring, an oxadiazole moiety, and a methoxybenzyl group, which are critical for its biological activity.

| Component | Structure/Description |

|---|---|

| Piperidine | A six-membered ring containing one nitrogen atom. |

| Oxadiazole | A five-membered ring containing two nitrogen atoms and one oxygen atom. |

| Methoxybenzyl Group | A benzene ring substituted with a methoxy group (-OCH₃). |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects. Notably, derivatives of 1,3,4-oxadiazole have been shown to act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.

- Tubulin Inhibition : The compound binds to tubulin at the colchicine site, preventing polymerization and leading to mitotic arrest.

- Induction of Apoptosis : Increased levels of mitotic cells suggest that these compounds can induce apoptosis in cancer cell lines.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications in the oxadiazole and piperidine components can significantly alter biological activity. For instance:

- Substituents on the Oxadiazole Ring : Variations in substituents can enhance potency against specific cancer cell lines.

- Piperidine Modifications : Altering the piperidine structure impacts binding affinity and selectivity toward tubulin.

Study on Antiproliferative Activity

A comparative analysis involving various 1,3,4-oxadiazole derivatives revealed that compounds with similar structural features to This compound exhibited IC50 values ranging from 120 nM to several micromolar concentrations against prostate cancer cell lines (DU-145) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Structure Description | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | 4-(1,2,4-Oxadiazol-5-yl)piperidine | 120 | DU-145 |

| Compound B | 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol) | 300 | VEGFR |

| Compound C | 4-(5-Isopropyl-1,3,4-Oxadiazol) | 250 | Tubulin |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar oxadiazole compounds suggests that they undergo significant metabolic transformations involving cytochrome P450 enzymes. Biotransformation pathways include:

- Hydroxylation

- Glucuronidation

These processes can affect the bioavailability and therapeutic efficacy of the compounds.

Q & A

Q. What are the typical synthetic routes for 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide, and how are yields optimized?

The synthesis of this compound involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with substituted piperidine-carboxamide moieties. Key steps include:

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides using reagents like phosphorus oxychloride (POCl₃) under reflux in solvents such as dimethylformamide (DMF) or ethanol .

- Piperidine coupling : Amide bond formation between the oxadiazole intermediate and the 4-methoxybenzyl-piperidine moiety, often mediated by coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Yield optimization : Adjusting reaction temperature (e.g., 80–100°C for cyclization), solvent polarity, and catalyst loading. Chromatography or recrystallization is used for purification, with yields typically ranging from 60–85% .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons from the 4-methoxybenzyl group (δ 6.8–7.3 ppm) and methyl groups in the isopropyl substituent (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O) and oxadiazole carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-N) .

Q. What preliminary biological assays are recommended for evaluating this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate results using both fluorometric and radiometric methods .

- Dose-response curves : Ensure IC₅₀ values are calculated across a ≥10-point concentration range .

- Proteomic profiling : Use affinity pull-down assays to identify unintended targets .

- Compound purity verification : Re-characterize batches via HPLC (>95% purity) to exclude degradation products .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the 4-methoxybenzyl ring to block cytochrome P450 oxidation .

- Prodrug design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

- In vitro microsomal assays : Compare hepatic clearance rates in human/rat liver microsomes to prioritize derivatives .

Q. How can computational methods guide SAR for this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding poses in target enzymes (e.g., kinases) .

- QSAR modeling : Correlate substituent electronegativity or steric parameters with activity data to design focused libraries .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity analogs .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Low yields at scale : Optimize stoichiometry (e.g., excess POCl₃ for cyclization) and switch to scalable solvents (e.g., toluene instead of DMF) .

- Purification challenges : Replace column chromatography with pH-selective crystallizations .

- Reaction exotherms : Implement controlled addition of reagents using syringe pumps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Discrepancies may stem from:

- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions) and report concentrations via nephelometry .

- pH-dependent solubility : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) to identify stable polymorphs .

Q. Why might in vitro activity fail to translate to in vivo models?

Potential causes include:

- Poor pharmacokinetics : Measure plasma protein binding and logP values to assess bioavailability .

- Metabolic inactivation : Conduct LC-MS/MS metabolite identification in plasma .

- Off-target toxicity : Perform transcriptomic profiling (RNA-seq) on treated tissues .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.